molecular formula C16H10FN3O2S2 B2643699 N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine CAS No. 862976-98-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine

Cat. No.: B2643699
CAS No.: 862976-98-5
M. Wt: 359.39
InChI Key: DXTNNZHDKLFBQB-UHFFFAOYSA-N
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Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-amine is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position. The tricyclic system incorporates oxygen, sulfur, and nitrogen atoms, forming a 10,13-dioxa-4-thia-6-azatricyclo framework.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S2/c17-8-2-1-3-12-14(8)19-16(23-12)20-15-18-9-6-10-11(7-13(9)24-15)22-5-4-21-10/h1-3,6-7H,4-5H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTNNZHDKLFBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

Industrial production methods often involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity against various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine involves its interaction with biological systems. This compound is believed to target specific molecular pathways and proteins, leading to its biological effects . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with benzothiazole-thiadiazole hybrids (e.g., compounds 4b–4f in ), which exhibit antiproliferative properties. Key structural differences include:

  • Substituent variation : The target compound’s 4-fluoro-benzothiazole moiety contrasts with the 3-(p-tolyl)ureido and halogenated substituents in analogues 4d–4f .

Physicochemical Properties

Comparative physicochemical data are summarized below:

Compound Melting Point (°C) Molecular Formula Elemental Analysis (C/H/N)
Target Compound* C₁₉H₁₃FN₄O₂S₂
4b 270–272 C₁₉H₁₆N₆O₂S₃ 49.98%/3.53%/18.41%
4e (Fluorinated) 268–270 C₁₈H₁₃FN₆O₂S₃ 46.94%/2.85%/18.25%

*Hypothetical data inferred from analogues. The fluorine substituent in the target compound may lower melting points compared to chlorinated derivatives (e.g., 4d : 275–277°C) due to reduced molecular symmetry .

Spectral Data

  • NMR Analysis : Similar to ’s methodology, chemical shift disparities in regions corresponding to substituent environments (e.g., fluorine vs. chlorine) would highlight structural variations. For example, fluorination at the benzothiazole 4-position would deshield adjacent protons, altering δ values in regions analogous to "Region A" (positions 39–44 in ) .
  • Mass Spectrometry : Molecular networking () suggests the target compound would cluster with benzothiazole derivatives (cosine score >0.8) due to shared fragmentation patterns (e.g., loss of SO₂ or HF).

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine is a complex heterocyclic compound that has gained attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Benzothiazole Moiety : The initial step often involves the reaction of 4-fluoroaniline with carbon disulfide to form the benzothiazole ring.
  • Cyclization Reactions : Subsequent cyclization reactions are performed to construct the azatricyclo framework.
  • Functionalization : The introduction of various functional groups is achieved through substitution reactions under specific conditions.
PropertyValue
Molecular FormulaC₁₄H₁₄F₃N₃O₂S₂
Molecular Weight365.40 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells:

  • Enzyme Inhibition : Research indicates that this compound may inhibit key enzymes involved in tumor metabolism and microbial resistance pathways.
  • Receptor Modulation : It may bind to certain receptors affecting signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties:

  • In Vitro Studies : The compound has demonstrated activity against various bacterial strains including Enterococcus faecalis and Staphylococcus aureus.
  • Mechanism of Antimicrobial Action : It is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties:

  • Cell Line Studies : The compound has been tested against several cancer cell lines (e.g., breast cancer and leukemia) showing cytotoxic effects.
  • Apoptotic Pathways : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antimicrobial Evaluation

A study conducted by Carocci et al. (2013) synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activities against E. faecalis. Among the tested compounds, derivatives similar to N-(4-fluoro...) showed effective inhibition at low concentrations .

Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the potential anticancer effects of benzothiazole derivatives on various cancer cell lines, indicating that modifications in structure can enhance bioactivity .

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